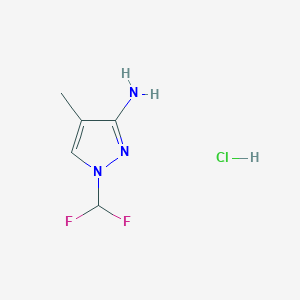

1-(二氟甲基)-4-甲基吡唑-3-胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death pathways. In

科学研究应用

合成和化学性质

氟代烷基化合物的合成:氟代烷基二氢氮杂唑[1,5-a]嘧啶的合成涉及某些乙氧基亚甲基化合物与 3-氨基-5-甲基吡唑和其他试剂的环化。这些化合物表现出受溶剂和氟代烷基取代基长度影响的环链异构,展示了氟代烷基结构在制药和农用化学应用中的化学多功能性 (Goryaeva 等人,2009).

生物等排体性质:二氟甲基被认为是亲脂性氢键供体和羟基、硫醇或胺基的生物等排体。对二氟甲基苯甲醚和硫代苯甲醚的研究突出了它们的药物样性质、氢键结合和亲脂性,有助于将二氟甲基部分结合到药物中的合理设计 (Zafrani 等人,2017).

二氟甲基吡唑的构建:二氟甲基吡唑骨架是许多生物活性化合物(包括杀虫剂)中的关键结构。已经开发了构建 3,4-二取代 3-二氟甲基吡唑的不同合成策略,利用氟化试剂和二氟乙酸衍生物,突出了它们在开发新型农用化学品中的重要性 (Zeng 等人,2020).

在药物化学及其他领域的应用

杂环化合物的开发:对 CHF2 部分结合到药品和农用化学品中的研究强调了它作为氢键供体和生物等排体的效用。这项研究强调了二氟甲基在增强结合选择性和提高活性化合物的脂溶性的重要作用,在设计新药和杀虫剂方面具有实际应用 (Zhao 等人,2020).

无催化剂反应:用于合成含二氟乙基化合物的无催化剂多米诺反应提供了一种创建具有潜在生物活性的结构的有效方法。这突出了有机合成中不断发展的技术,利用二氟甲基的独特特性来创建复杂分子 (Zhao 等人,2020).

作用机制

Target of Action

Compounds with similar structures have been used as intermediates in the synthesis of fungicides that act by inhibiting succinate dehydrogenase (sdhi) .

Mode of Action

Based on the information about similar compounds, it can be inferred that at14087 might interact with its targets, possibly enzymes like succinate dehydrogenase, leading to their inhibition . This interaction could result in changes in the metabolic processes of the organisms against which AT14087 is active.

Biochemical Pathways

If we consider the potential target of succinate dehydrogenase, at14087 could affect the tricarboxylic acid cycle (tca cycle or krebs cycle), where this enzyme plays a crucial role . Inhibition of succinate dehydrogenase could disrupt the TCA cycle, affecting energy production and other downstream metabolic processes.

Result of Action

If at14087 acts by inhibiting succinate dehydrogenase, it could potentially disrupt energy production at the cellular level, leading to the death of the organism against which it is active .

属性

IUPAC Name |

1-(difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3.ClH/c1-3-2-10(5(6)7)9-4(3)8;/h2,5H,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENNFUDLIBBGDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Fluorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2513880.png)

![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513886.png)

![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)

![2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid](/img/structure/B2513892.png)

![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2513893.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2513895.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride](/img/structure/B2513899.png)

![ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2513900.png)